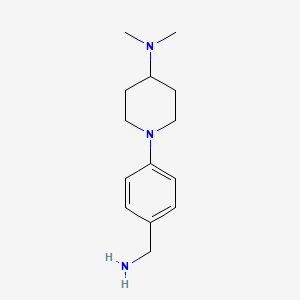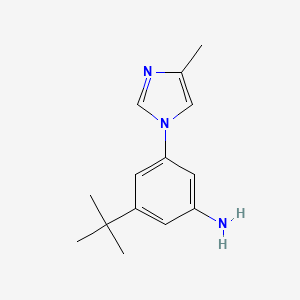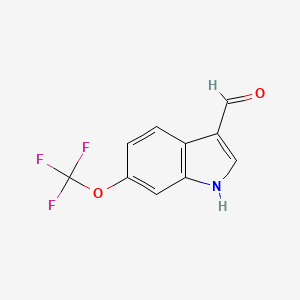![molecular formula C14H8N2O2 B11874710 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile CAS No. 113018-99-8](/img/structure/B11874710.png)
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile typically involves a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile, and aromatic amines under catalyst-free conditions in an ethanol-water mixture (3:1 v/v) at 80°C . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to ensure high yields and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromenopyridine core.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may block specific signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid: Another chromenopyridine derivative with similar biological activities.
5H-chromeno[3,4-c]pyridine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Uniqueness
2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propiedades
Número CAS |
113018-99-8 |
|---|---|
Fórmula molecular |
C14H8N2O2 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-methyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile |
InChI |
InChI=1S/C14H8N2O2/c1-8-10(6-15)13-9-4-2-3-5-12(9)18-14(17)11(13)7-16-8/h2-5,7H,1H3 |
Clave InChI |
MTWJOGJIIFMJLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C(=C1C#N)C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)



![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)


